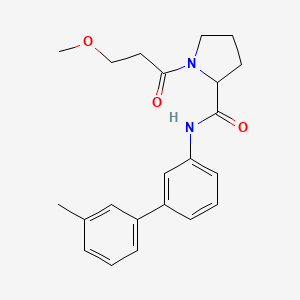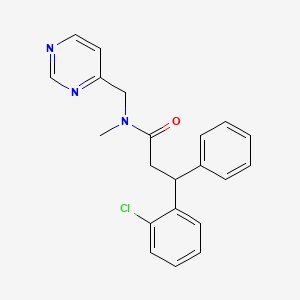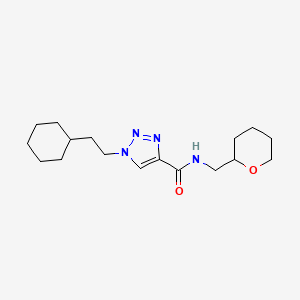
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide
Overview
Description
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide, also known as MPBP, is a prolinamide derivative that has been of interest to the scientific community due to its potential therapeutic applications. MPBP has been shown to have significant effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission.
Mechanism of Action
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used to treat Parkinson's disease and depression, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists.
Biochemical and Physiological Effects:
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to increase dopamine and serotonin levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects include increased motivation, improved mood, and decreased anxiety. 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide in lab experiments is its specificity for dopamine and serotonin reuptake inhibition, which allows for targeted research on these neurotransmitters. However, one limitation is the lack of long-term safety data on 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide, which could limit its potential use as a therapeutic drug.
Future Directions
There are several potential future directions for research on 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide. One area of interest is the development of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide analogs with improved pharmacokinetic properties. Another area of interest is the exploration of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide as a potential treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research on the anxiolytic and antidepressant effects of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide could lead to its use as a treatment for anxiety and depression.
Scientific Research Applications
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. One study found that 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has significant effects on the dopamine transporter, which could have implications for the treatment of Parkinson's disease. Another study found that 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has anxiolytic effects, suggesting its potential use as an anti-anxiety medication. Additionally, 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide has been shown to have antidepressant effects, making it a potential candidate for the treatment of depression.
properties
IUPAC Name |
1-(3-methoxypropanoyl)-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-3-7-17(14-16)18-8-4-9-19(15-18)23-22(26)20-10-5-12-24(20)21(25)11-13-27-2/h3-4,6-9,14-15,20H,5,10-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIONSRITAYHPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]methyl}phenyl)acetamide](/img/structure/B3812321.png)
![4-(3-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B3812329.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-4-quinolinecarboxamide](/img/structure/B3812349.png)
![4-fluoro-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3812355.png)
![1-phenyl-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B3812357.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812360.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B3812364.png)
![N-{[1-(4-phenylbutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B3812379.png)
![4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine](/img/structure/B3812380.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B3812404.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3812410.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B3812420.png)
